2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)-
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Overview
Description
2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexene and is characterized by the presence of an acetaldehyde group and a methyl group attached to the cyclohexene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- can be achieved through several methods. One common method involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol, which is then dehydrated by heating in the presence of an acid or a base . Another method involves the use of (+)-limonene 1,2-epoxide, which undergoes a regioselective rearrangement to form carveol, followed by oxidation to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metal salts and phenolic compounds as catalysts to facilitate the reaction. The process may also include the use of special catalysts for dehydrogenation or Oppenauer oxidation .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized using strong oxidizing agents such as ozone, leading to the formation of different products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methylmagnesium bromide, acids, bases, and oxidizing agents like ozone. The reaction conditions typically involve heating and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound include 1-methylcyclohexanol, carveol, and carvone. These products are often used as intermediates in the synthesis of other organic compounds .
Scientific Research Applications
2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of various organic compounds. In biology and medicine, it is studied for its potential therapeutic properties and its role in biochemical pathways. In industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- involves its interaction with molecular targets and pathways in biological systems. As an unsaturated molecule, it can undergo oxidation reactions, leading to the formation of reactive intermediates that can interact with cellular components. The specific molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Cyclohexene-1-acetaldehyde, 2-methyl-5-(1-methylethenyl)- include cyclohexanone, 2-methyl-5-(1-methylethenyl)-, and cyclohexanol, 2-methyl-5-(1-methylethenyl)- . These compounds share structural similarities but differ in their functional groups and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its use as an intermediate in the synthesis of other compounds make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
72983-68-7 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-10(3)12(8-11)6-7-13/h4,7,11-12H,1,5-6,8H2,2-3H3 |
InChI Key |
HZRBBXZWSHOZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1CC=O)C(=C)C |
Origin of Product |
United States |
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